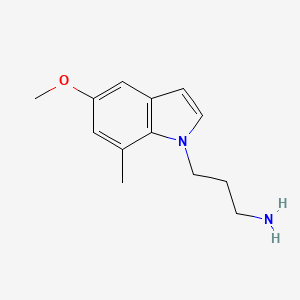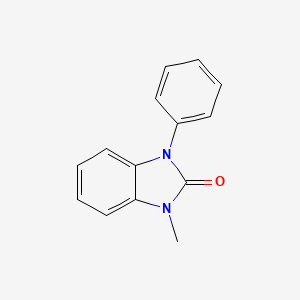
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- is a heterocyclic compound with a benzimidazole core structureThe benzimidazole ring system is a crucial pharmacophore in medicinal chemistry due to its presence in many bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions . Another approach involves the use of trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is critical to ensure efficient production .
化学反応の分析
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and nitramino derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the nitro positions.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid (HNO₃) and nitrogen pentoxide (N₂O₅) are used for nitration.
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products
Oxidation: Nitro and nitramino derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- has numerous applications in scientific research:
作用機序
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- involves its interaction with various molecular targets. It can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites in biological molecules is crucial for its activity .
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
- 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
23996-36-3 |
|---|---|
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC名 |
1-methyl-3-phenylbenzimidazol-2-one |
InChI |
InChI=1S/C14H12N2O/c1-15-12-9-5-6-10-13(12)16(14(15)17)11-7-3-2-4-8-11/h2-10H,1H3 |
InChIキー |
VMKCXIJBSNPXCB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide](/img/structure/B15218035.png)
![7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B15218039.png)
![4-[(1R)-1-aminoethyl]benzene-1-sulfonamide](/img/structure/B15218041.png)
![4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline](/img/structure/B15218042.png)
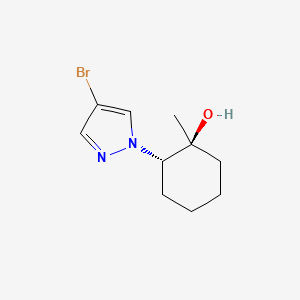
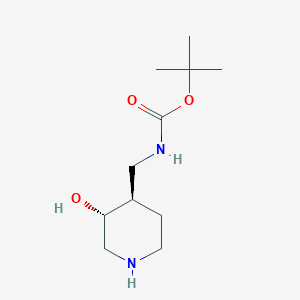
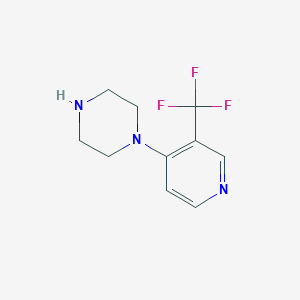
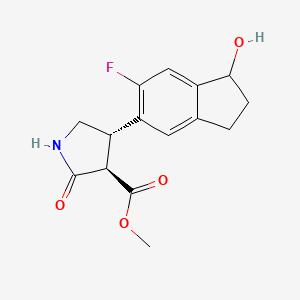
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15218064.png)
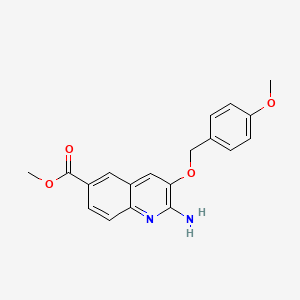
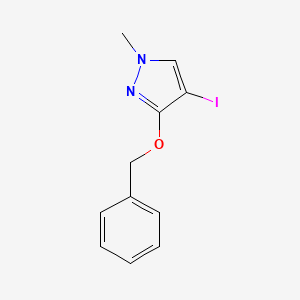
![2-Amino-7-azaspiro[3.5]nonane](/img/structure/B15218081.png)
![N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine](/img/structure/B15218100.png)
